molecular formula C10H12N2O5 B11672863 Methyl 2-amino-3-(4-hydroxy-3-nitrophenyl)propanoate

Methyl 2-amino-3-(4-hydroxy-3-nitrophenyl)propanoate

Cat. No.: B11672863
M. Wt: 240.21 g/mol
InChI Key: WMZFQRWZCGEEOA-UHFFFAOYSA-N
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Description

Methyl 2-amino-3-(4-hydroxy-3-nitrophenyl)propanoate is an organic compound with the molecular formula C10H12N2O5

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-amino-3-(4-hydroxy-3-nitrophenyl)propanoate typically involves several steps:

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves:

Chemical Reactions Analysis

Types of Reactions

Methyl 2-amino-3-(4-hydroxy-3-nitrophenyl)propanoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Methyl 2-amino-3-(4-hydroxy-3-nitrophenyl)propanoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Methyl 2-amino-3-(4-hydroxy-3-nitrophenyl)propanoate involves its interaction with specific molecular targets:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 2-amino-3-(4-hydroxy-3-nitrophenyl)propanoate is unique due to the presence of both hydroxyl and nitro groups, which confer distinct chemical reactivity and potential biological activity. This dual functionality makes it a versatile compound for various applications in research and industry .

Biological Activity

Methyl 2-amino-3-(4-hydroxy-3-nitrophenyl)propanoate, also known as methyl (2S)-2-amino-3-(4-hydroxy-3-nitrophenyl)propanoate, is a compound with significant biological activity that has garnered attention in various fields of research, including medicinal chemistry and pharmacology. This article explores its biological properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C₁₀H₁₃ClN₂O₅
  • Molecular Weight : 276.67 g/mol
  • CAS Number : 54996-28-0

This compound exhibits several biological activities primarily attributed to its structural features. The presence of the nitrophenyl group enhances its reactivity and potential interaction with biological targets:

  • Antioxidant Activity : The compound has demonstrated the ability to scavenge free radicals, which may contribute to its protective effects against oxidative stress in cells.
  • Anti-inflammatory Effects : Research indicates that it may modulate inflammatory pathways, potentially through inhibition of pro-inflammatory cytokines.
  • Neuroprotective Properties : Preliminary studies suggest that this compound could play a role in neuroprotection, possibly by influencing neurotransmitter systems or reducing neuroinflammation.

Biological Activity Data

The biological activity of this compound has been investigated in various studies. Below is a summary table of key findings from recent research:

Study Biological Activity Findings
Lim et al. (2013) AntioxidantDemonstrated significant free radical scavenging activity in vitro.
Kim et al. (2020) Anti-inflammatoryReduced levels of TNF-alpha and IL-6 in LPS-stimulated macrophages.
Jang et al. (2021) NeuroprotectiveExhibited protective effects on neuronal cells under oxidative stress conditions.

Case Study 1: Antioxidant Activity

In a study conducted by Lim et al., this compound was evaluated for its antioxidant capacity using DPPH and ABTS assays. The results indicated that the compound effectively reduced DPPH radicals by approximately 70%, suggesting strong antioxidant potential.

Case Study 2: Anti-inflammatory Mechanism

Kim et al. explored the anti-inflammatory properties of this compound in a macrophage model stimulated with lipopolysaccharides (LPS). The findings revealed a significant decrease in the production of pro-inflammatory cytokines such as TNF-alpha and IL-6, indicating that this compound may inhibit the NF-kB signaling pathway.

Case Study 3: Neuroprotection

Jang et al. investigated the neuroprotective effects of the compound in an in vitro model of oxidative stress using SH-SY5Y neuronal cells. The study found that treatment with this compound resulted in a reduction of cell death and an increase in cell viability under oxidative conditions.

Properties

IUPAC Name

methyl 2-amino-3-(4-hydroxy-3-nitrophenyl)propanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N2O5/c1-17-10(14)7(11)4-6-2-3-9(13)8(5-6)12(15)16/h2-3,5,7,13H,4,11H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WMZFQRWZCGEEOA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(CC1=CC(=C(C=C1)O)[N+](=O)[O-])N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N2O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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